2,3,4,5-Tetraphenylthiophene 1,1-dioxide

Description

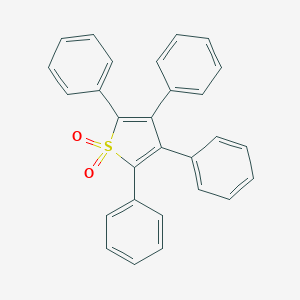

2,3,4,5-Tetraphenylthiophene 1,1-dioxide is a highly substituted derivative of thiophene dioxide, characterized by four phenyl groups attached to the thiophene ring and a sulfone group at the 1-position. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing sulfone group and the bulky phenyl substituents. Its synthesis typically involves oxidation of the corresponding thiophene precursor using strong oxidizing agents like meta-chloroperbenzoic acid (MCPBA) or dimethyldioxirane (DMD) . The tetraphenyl substitution pattern enhances thermal stability and modifies reactivity, making it a valuable intermediate in materials chemistry and organic synthesis .

Properties

CAS No. |

1059-75-2 |

|---|---|

Molecular Formula |

C28H20O2S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2,3,4,5-tetraphenylthiophene 1,1-dioxide |

InChI |

InChI=1S/C28H20O2S/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |

InChI Key |

MCIARMBFBVAZDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(S(=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

TPTD has been utilized as a key component in the development of OLEDs due to its excellent photophysical properties. Research indicates that polymers containing TPTD segments exhibit enhanced electroluminescence and color purity:

- Photoluminescence : Polymers incorporating TPTD can emit blue light with quantum yields ranging from 0.32 to 0.62 .

- Device Performance : The brightness of OLEDs can be significantly improved when TPTD is included in the polymer matrix, achieving brightness factors up to eight times that of standard polyfluorene devices .

Photonic Devices

The incorporation of TPTD into photonic devices has shown promising results in enhancing light emission and stability:

- Polyfluorenes : TPTD has been used to synthesize polyfluorenes that are soluble in common organic solvents and exhibit high thermal stability . These materials are suitable for applications in full-color displays due to their ability to emit pure blue light.

Synthesis and Characterization

The synthesis of TPTD typically involves the bromination of tetraphenylthiophene followed by oxidation processes. The resulting compound demonstrates excellent solubility and thermal stability:

- Synthesis Method : TPTD can be synthesized through various methods including Suzuki coupling reactions . The thermal properties of the synthesized polymers indicate glass-transition temperatures ranging from 63°C to 149°C depending on the TPT content.

Case Study: Enhancement of OLED Performance

A study conducted by Mikroyannidis et al. demonstrated that incorporating TPTD into polyfluorene matrices resulted in significant improvements in device performance:

- Experimental Setup : Thin films were prepared with varying concentrations of TPTD.

- Results : Devices with a TPT fraction of 50 mol% emitted pure blue light with a maximum at 419 nm and an optical band gap of approximately 3.28 eV, indicating high efficiency for OLED applications .

Case Study: Photonic Applications

Another investigation focused on the use of TPTD in photonic materials highlighted its role in improving the spectral stability of blue-light-emitting polymers:

Comparison with Similar Compounds

Comparison with Similar Thiophene 1,1-Dioxide Derivatives

Structural and Electronic Features

| Compound | Substituents | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 2,3,4,5-Tetraphenylthiophene 1,1-dioxide | Four phenyl groups, sulfone | High steric hindrance, planar sulfone group | Strong electron-withdrawing sulfone; π-conjugation disrupted by phenyl groups |

| Sulfolane (Tetrahydrothiophene 1,1-dioxide) | Hydrogenated ring, sulfone | Saturated ring, low steric bulk | Electron-withdrawing sulfone; highly polar |

| 2,5-Dihydrothiophene 1,1-dioxide (I) | One double bond, sulfone | Unsaturated β-sulfone | Conjugation between sulfone and double bond |

| 2,3-Dihydrothiophene 1,1-dioxide (II) | One double bond, sulfone | Unsaturated α-sulfone | Resonance stabilization via conjugation |

- Key Differences :

- The tetraphenyl derivative exhibits significantly higher steric hindrance compared to sulfolane or dihydrothiophene dioxides, limiting its participation in reactions requiring planar transition states (e.g., Diels-Alder) .

- Sulfolane’s saturated structure enhances its polarity, making it an effective solvent for polar reactions and gas purification .

Reactivity and Stability

Thermal Decomposition :

- Tetraphenylthiophene 1,1-dioxide undergoes pyrolysis at 300–400°C to yield complex mixtures of biphenyls and sulfur-containing fragments due to phenyl group instability .

- Sulfolane remains stable up to 200°C, decomposing only under extreme conditions, which suits its use in high-temperature industrial processes .

- 2,5-Dihydrothiophene 1,1-dioxide (I) reacts with bromine in aprotic media to form dibrominated products, while the 2,3-dihydro isomer (II) reacts only in aqueous conditions, highlighting the role of conjugation in reactivity .

Acid-Base Behavior :

- The α-hydrogens in dihydrothiophene dioxides are acidic, enabling reactions with Grignard reagents, whereas the tetraphenyl derivative’s phenyl groups deactivate such reactivity .

Q & A

Q. What are the limitations of current synthetic methods, and what alternative approaches are being explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.